6,7-二甲氧基-N-(4-吗啉基苯基)-4-喹唑啉胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quinazoline derivatives, including compounds similar to 6,7-dimethoxy-N-(4-morpholinophenyl)-4-quinazolinamine, have been a focus of research due to their wide range of biological activities. These activities make quinazolines suitable candidates for drug development against various diseases (Mizukawa et al., 2021).

Synthesis Analysis

The synthesis of quinazoline derivatives involves multiple steps, including cyclization and etheration processes. Specific methods for synthesis have been developed to optimize yield and purity. For example, the synthesis of various quinazoline derivatives from precursors like N′-(5-(3-chloropropoxy)-2-cyano-4-methoxyphenyl)-N, N-dimethylformamidine has been reported, demonstrating the chemical versatility and synthetic accessibility of these compounds (Yan et al., 2013).

Molecular Structure Analysis

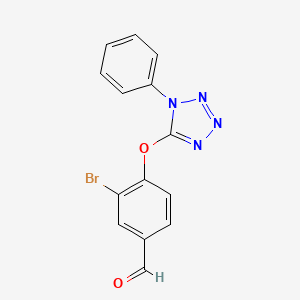

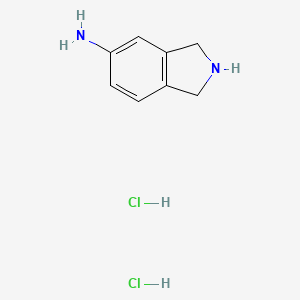

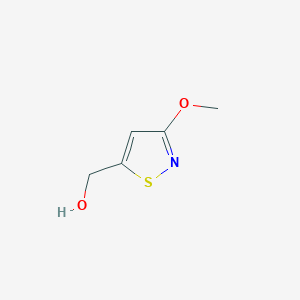

The molecular structure of quinazoline derivatives is characterized by the presence of a bicyclic core consisting of a benzene ring fused to a pyrimidine ring. This core structure is functionalized with various substituents, such as dimethoxy groups and a morpholinophenyl moiety, which influence the compound's pharmacological properties and reactivity (Dave et al., 2012).

Chemical Reactions and Properties

Quinazoline derivatives undergo a range of chemical reactions, including cyclization, etheration, and amidation, to form the quinazoline nucleus and introduce various substituents. These reactions are crucial for synthesizing specific derivatives with desired biological activities (Phillips & Castle, 1980).

Physical Properties Analysis

The physical properties of quinazoline derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and substituents. These properties are essential for determining the compound's suitability for pharmaceutical formulation and delivery (Ivanov, 2006).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are key factors in the pharmacological effectiveness of quinazoline derivatives. Studies have shown that specific substitutions on the quinazoline ring, such as the dimethoxy groups, significantly impact the compound's biological activity and its ability to interact with enzymes, receptors, and other molecular targets (Matsuno et al., 2003).

科学研究应用

抗疟疾药物前导:已经研究了喹唑啉类化合物,包括6,7-二甲氧基喹唑啉的变体,以探究其抗疟疾特性。特别关注于合成和评估不同的6,7-二甲氧基喹唑啉-2,4-二胺,以确定其抗疟疾活性。这项研究已经发现了有前途的抗疟疾药物前导(Mizukawa et al., 2021)。

流感病毒A型抑制:已经确定了一种新型支架DPQ(6,7-二甲氧基-2-(1-哌嗪基)-4-喹唑啉胺),能够特异性结合到流感病毒A型RNA启动子。RNA-DPQ复合物的结构表明DPQ对流感病毒具有抗病毒活性,突显了其作为治疗剂的潜力(Lee et al., 2014)。

抗结核活性:对4-苯胺基喹喔啉和4-苯胺基喹唑啉的研究已经确定了对结核分枝杆菌(Mtb)的新型抑制剂。其中,具有6,7-二甲氧基喹喔啉环的化合物,如6,7-二甲氧基-N-(4-((4-甲基苯基)氧基)苯基)喹啉-4-胺,已经表现出对Mtb的高效性,表明其作为抗结核药物的潜力(Asquith et al., 2019)。

用于癌症治疗的酪氨酸激酶抑制剂:化合物AG-1478(N-(3-氯苯基)-6,7-二甲氧基-4-喹唑啉胺)已经显示出有前途的体外和体内抗增殖活性,使其在生物制药研究中备受关注。已经研究其作为酪氨酸激酶抑制剂的潜力,这在癌症治疗中可能具有相关性(Khattab et al., 2016)。

降压药:一种新型的3-苄基喹唑啉-4(3H)-酮类似物,可能包括6,7-二甲氧基喹唑啉衍生物,被考虑作为治疗高血压的候选药物。研究包括开发和验证高效液相色谱法,用于在血浆中确定这些化合物,适用于药代动力学研究(Chang et al., 2016)。

属性

IUPAC Name |

6,7-dimethoxy-N-(4-morpholin-4-ylphenyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3/c1-25-18-11-16-17(12-19(18)26-2)21-13-22-20(16)23-14-3-5-15(6-4-14)24-7-9-27-10-8-24/h3-6,11-13H,7-10H2,1-2H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBURJZVOZSPSQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)N4CCOCC4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

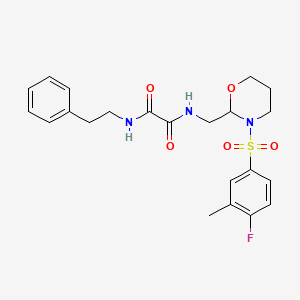

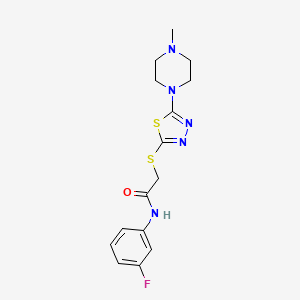

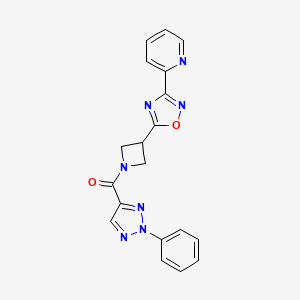

![4-[[2-[1-(2-Methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzamide](/img/structure/B2491168.png)

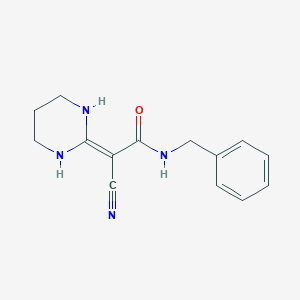

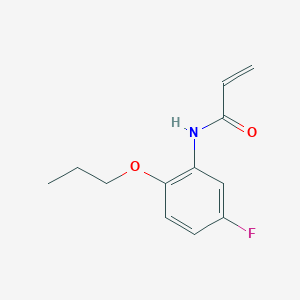

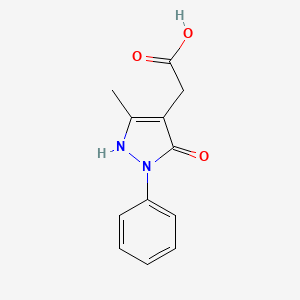

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(methylthio)benzamide](/img/structure/B2491183.png)

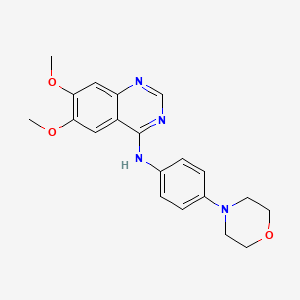

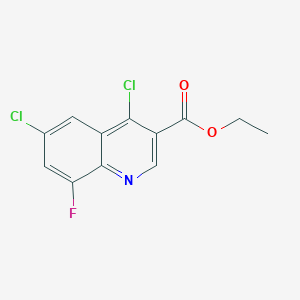

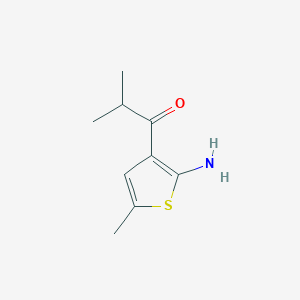

![N-(2-methylphenyl)-5-[(4-methylphenyl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2491184.png)